molecular formula C22H28N4O5S B2384200 4-(N,N-dimethylsulfamoyl)-N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)benzamide CAS No. 1235329-36-8

4-(N,N-dimethylsulfamoyl)-N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)benzamide

Cat. No. B2384200
CAS RN: 1235329-36-8
M. Wt: 460.55
InChI Key: UJZZHJKLFMJKEO-UHFFFAOYSA-N
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Description

4-(N,N-dimethylsulfamoyl)-N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C22H28N4O5S and its molecular weight is 460.55. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Pharmacokinetics

Compounds similar to the specified chemical, particularly those with complex structures involving piperidine, benzamide, and other functional groups, have been extensively studied for their metabolism and pharmacokinetics. For example, the metabolism of Lu AA21004, a novel antidepressant, involves cytochrome P450 enzymes, showcasing its metabolic pathways and the role of various enzymes in drug metabolism (Hvenegaard et al., 2012). Such studies are crucial for understanding the disposition, potential interactions, and the safety profile of new pharmacological agents.

Synthesis and Characterization

Research into the synthesis and characterization of novel compounds, including those with piperidine or dihydropyridine moieties, contributes to the development of new drugs with potential therapeutic applications. For instance, the synthesis of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety via a one-pot Biginelli reaction demonstrates the innovative approaches to creating compounds with potential biological activities (Bhat et al., 2018).

Biological Evaluation and Potential Therapeutic Uses

Several studies have explored the biological evaluation and potential therapeutic uses of compounds with structures similar to the one specified. For example, novel piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity, highlighting their potential as antidementia agents (Sugimoto et al., 1990). Additionally, the role of Orexin-1 receptor mechanisms on compulsive food consumption in a model of binge eating in female rats has been investigated, underscoring the potential of targeting specific receptors for treating eating disorders (Piccoli et al., 2012).

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[[1-(1-methyl-2-oxopyridine-3-carbonyl)piperidin-4-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O5S/c1-24(2)32(30,31)18-8-6-17(7-9-18)20(27)23-15-16-10-13-26(14-11-16)22(29)19-5-4-12-25(3)21(19)28/h4-9,12,16H,10-11,13-15H2,1-3H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZZHJKLFMJKEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-dimethylsulfamoyl)-N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)benzamide

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